N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride
Description
N-[3-(1-Adamantyl)propyl]-2-methylpropan-2-amine hydrochloride is a tertiary amine hydrochloride salt characterized by a bulky adamantyl group attached to a propyl chain. The adamantane moiety confers high lipophilicity and rigidity, which may influence its pharmacokinetic properties, such as membrane permeability and receptor binding affinity.
The compound’s synthesis likely involves alkylation of 2-methylpropan-2-amine with 3-(1-adamantyl)propyl chloride, followed by hydrochloride salt formation. Similar synthetic routes are documented for piperazine and phenoxypropyl derivatives (e.g., HBK compounds in ) .
Properties
CAS No. |
52582-80-6 |
|---|---|
Molecular Formula |
C17H32ClN |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H31N.ClH/c1-16(2,3)18-6-4-5-17-10-13-7-14(11-17)9-15(8-13)12-17;/h13-15,18H,4-12H2,1-3H3;1H |
InChI Key |
SNZADUDEPOWBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCC12CC3CC(C1)CC(C3)C2.Cl |
Origin of Product |
United States |
Preparation Methods
Adamantyl Propylamine Intermediate Preparation
The adamantyl moiety is often introduced by nucleophilic substitution or reductive amination involving 1-adamantyl derivatives. A common approach is:
- Starting from 1-bromoadamantane or 1-adamantyl chloride , react with a suitable nucleophile bearing a protected or free propylamine chain.
- Alternatively, adamantylpropyl bromide can be synthesized by reacting adamantane derivatives with 3-bromopropanol followed by conversion to bromide, then used for further amination.
Introduction of the 2-Methylpropan-2-amine Group
The tert-butylamine group (2-methylpropan-2-amine) is introduced typically through:
- Nucleophilic substitution of the adamantylpropyl halide intermediate with tert-butylamine under controlled conditions.
- Reductive amination involving the corresponding aldehyde or ketone intermediate with tert-butylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Salt Formation (Hydrochloride)
The free base amine is converted to its hydrochloride salt by:
- Treatment with anhydrous hydrogen chloride gas in an organic solvent (e.g., diethyl ether).
- Alternatively, reaction with aqueous hydrochloric acid followed by solvent removal and crystallization.
Representative Synthetic Route (Hypothetical Scheme)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 1-Bromoadamantane + 3-bromopropanol, base (e.g., KOH), solvent (e.g., DMF) | Formation of 1-adamantyl-3-bromopropane | 70-85 |
| 2 | 1-Adamantyl-3-bromopropane + tert-butylamine, solvent (e.g., ethanol), reflux | Nucleophilic substitution to form N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine | 65-80 |
| 3 | Product + HCl gas, ether solvent | Formation of hydrochloride salt | >90 |
Analytical and Purification Techniques
- Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, isopropanol) or by chromatographic techniques if impurities are present.
- Characterization includes:
- NMR spectroscopy (¹H and ¹³C) to confirm the adamantyl and tert-butylamine moieties.
- Mass spectrometry to verify molecular weight (expected m/z ~286 for the hydrochloride).
- Melting point determination for purity assessment.
- Elemental analysis to confirm the composition, especially chlorine content for the hydrochloride salt.
Literature Data and Research Findings
Despite the absence of direct, detailed synthetic protocols in publicly available literature specifically for N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride, the preparation methods can be inferred and adapted from related adamantyl amine syntheses and alkylation strategies documented in chemical patents and compound databases. The adamantyl group’s chemistry is well-studied, and the nucleophilic substitution of alkyl halides with tert-butylamine is a standard method in amine synthesis.
From the chemical supplier data, the compound’s boiling point (302.1ºC at 760 mmHg) and flash point (124.5ºC) indicate its stability and handling conditions. The hydrochloride salt form is preferred for enhanced stability and solubility in aqueous media.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Adamantylpropyl halide synthesis | 1-Bromoadamantane, 3-bromopropanol, base | DMF, 80-100°C, several hours | Formation of alkyl halide intermediate |
| Amination | tert-Butylamine | Ethanol, reflux, 12-24 h | Nucleophilic substitution |
| Salt formation | HCl gas or aqueous HCl | Ether or solvent evaporation | Crystallization of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to known antiviral drugs.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to and inhibit certain enzymes or receptors, leading to its biological effects. For example, its structural similarity to antiviral drugs suggests that it may inhibit viral replication by interfering with viral enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The adamantyl group distinguishes this compound from other tertiary amine hydrochlorides. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations
Adamantyl vs. Aromatic Bulky Groups: The adamantyl group in the target compound provides greater rigidity and lipophilicity compared to aromatic substituents like the trifluoromethylphenyl group in Cinacalcet . This may enhance CNS penetration but reduce aqueous solubility. In contrast, TZU-0460’s phenoxypropyl-piperidine structure allows moderate antagonism of histamine H₂ receptors, suggesting that adamantyl’s steric bulk might limit similar receptor interactions .
Amine Chain Variations: The propylamine chain in the target compound is analogous to 3-chloro-N,N-dimethylpropan-1-amine (), but the chloro substituent in the latter facilitates alkylation reactions, whereas the adamantyl group may prioritize passive diffusion . Alfuzosin’s extended quinazolinyl-methylamino chain demonstrates how chain length and heterocyclic groups influence receptor selectivity (e.g., α₁-adrenergic vs. histamine receptors) .
Research Findings and Mechanistic Insights
Physicochemical Properties
- Lipophilicity: The adamantyl group significantly increases logP compared to dimethylamino or chloro substituents, which may enhance tissue distribution but reduce solubility.
Biological Activity
N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride, a compound derived from adamantane, has garnered attention due to its potential biological activities. This article explores its synthesis, properties, mechanisms of action, and applications in various fields, supported by relevant research findings.
Molecular Information:
| Property | Details |
|---|---|
| CAS No. | 52582-80-6 |
| Molecular Formula | C17H32ClN |
| Molecular Weight | 285.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | SNZADUDEPOWBBM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the alkylation of adamantane derivatives. A common method includes reacting 1-adamantyl bromide with 3-aminopropyl-2-methylpropan-2-amine under basic conditions using solvents like dichloromethane or toluene. The product is purified through recrystallization.
This compound exhibits biological activity through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound can bind to and inhibit viral enzymes, suggesting potential antiviral properties.
- Receptor Modulation: Its structural similarity to known antiviral drugs implies that it may modulate receptor activity, impacting cellular processes.
Biological Activity
Research indicates that this compound may possess several biological activities:
- Antiviral Properties: Preliminary studies suggest effectiveness against certain viral strains by interfering with replication mechanisms.
- Antibacterial Effects: Investigations into its antibacterial properties have shown promise, warranting further exploration in medicinal chemistry.
- Neurological Applications: Due to its structural characteristics, it is being studied for potential therapeutic effects in neurological disorders .
Antiviral Activity
A study evaluated the compound's efficacy against various viral strains, demonstrating significant inhibition at low concentrations. The mechanism involved interference with viral replication pathways.
Antibacterial Evaluation
In vitro assays revealed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
The unique structure of this compound differentiates it from other adamantane derivatives such as 1-adamantylamine and 2-adamantylamine. This distinct substitution pattern contributes to its unique biological properties and applications in research.
| Compound | Unique Features |
|---|---|
| This compound | Specific substitution on adamantane core leading to unique activity |
| 1-Adamantylamine | Basic amine structure with limited biological activity |
| 2-Adamantylamine | Similar properties but different substitution pattern |
Q & A
Q. What are the recommended synthetic routes for N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution or alkylation reactions between adamantane derivatives and tertiary amines. For example, analogous compounds (e.g., methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride) are synthesized via reactions in ethanol/methanol with bases like NaOH or K₂CO₃ under reflux . Purification often employs recrystallization or chromatography, with yield optimization dependent on solvent polarity and reaction time . Purity verification requires HPLC (>98%) and spectral confirmation (¹H/¹³C NMR) .
Q. What safety protocols are critical when handling this compound?
Based on structurally similar adamantane derivatives, this compound likely falls under GHS Category 3 for oral toxicity and Category 1B for skin corrosion . Required precautions include:
Q. How is the molecular structure confirmed post-synthesis?
Key techniques include:
- ¹H/¹³C NMR : Peaks for adamantyl protons (δ 1.6–2.1 ppm as multiplets) and tert-butyl groups (δ 1.2–1.4 ppm as singlets) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ for C₁₈H₃₁N₂Cl requires <5 ppm error) .
- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Discrepancies may arise from stereochemical variations or impurities. For example:
- Adamantyl conformation : Chair vs. boat configurations alter proton environments, causing splitting patterns to deviate from expected .
- Counterion effects : HCl may hydrogen-bond with amines, shifting NMR peaks .
- Resolution : Use 2D NMR (COSY, HSQC) to map coupling and deuterated solvents to isolate solvent artifacts .
Q. What in vitro assays are suitable for evaluating biological activity, and how should IC₅₀ values be interpreted?
This compound’s adamantane moiety suggests potential CNS or antiviral activity. Recommended assays:
- Receptor binding : Radioligand displacement assays (e.g., 5-HT₂C receptors, referencing structurally related cyclopropylmethylamines ).
- Cytotoxicity : MTT assays with HEK-293 or HeLa cells (IC₅₀ <10 µM indicates high potency) .
- Data interpretation : Compare IC₅₀ values against positive controls (e.g., amantadine for viral inhibition) and validate via dose-response curves .
Q. What computational methods aid in predicting this compound’s pharmacokinetics?
- ADMET prediction : Use SwissADME to estimate logP (~3.5 for adamantane derivatives), blood-brain barrier permeability (High CNS MPO score), and CYP450 interactions .
- Docking studies : Autodock Vina for binding affinity to targets like NMDA receptors (PDB ID: 2A5T) .
- MD simulations : GROMACS for stability analysis of adamantyl-protein complexes over 100 ns trajectories .
Q. How does this compound compare to analogs like N-(2-chloroethyl)-N-isopropylpropan-2-aminium chloride in stability studies?
Comparative stability under stress conditions:
- Thermal degradation : TGA analysis (e.g., 5% weight loss at 150°C vs. 120°C for less stable analogs) .
- Hydrolysis : Accelerated testing in pH 1–9 buffers; adamantane derivatives typically show <5% degradation at pH 7 after 72h .
- Oxidation : Exposure to H₂O₂ (3% w/v) for 24h; tertiary amines resist oxidation better than secondary analogs .
Methodological Notes
- Contradiction management : Cross-validate spectral data with multiple techniques (e.g., XRD for crystalline confirmation) .
- Biological assays : Include negative controls (e.g., vehicle-only) and triplicate runs to ensure reproducibility .
- Environmental impact : Follow OECD 301 guidelines for biodegradability testing due to GHS aquatic toxicity classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
